Bienvenue dans la boutique en ligne BenchChem!

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride

Alzheimer's disease BACE1 inhibition CNS drug discovery

5,6-Dihydro-2H-1,4-oxazin-3-amine hydrochloride (CAS 623564-41-0; synonym: morpholin-3-ylideneamine hydrochloride, 3-iminomorpholine hydrochloride) is a six-membered heterocyclic building block bearing a cyclic amidine (N–C=N) functionality within a partially saturated 1,4-oxazine ring. The compound has the molecular formula C₄H₉ClN₂O and a molecular weight of 136.58 g/mol.

Molecular Formula C4H9ClN2O
Molecular Weight 136.58 g/mol
CAS No. 623564-41-0
Cat. No. B6597879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride
CAS623564-41-0
Molecular FormulaC4H9ClN2O
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC1COCC(=N1)N.Cl
InChIInChI=1S/C4H8N2O.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H
InChIKeyDHDKXNIINMVSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-2H-1,4-oxazin-3-amine Hydrochloride (CAS 623564-41-0): Procurement-Relevant Profile and Scaffold Identity


5,6-Dihydro-2H-1,4-oxazin-3-amine hydrochloride (CAS 623564-41-0; synonym: morpholin-3-ylideneamine hydrochloride, 3-iminomorpholine hydrochloride) is a six-membered heterocyclic building block bearing a cyclic amidine (N–C=N) functionality within a partially saturated 1,4-oxazine ring [1]. The compound has the molecular formula C₄H₉ClN₂O and a molecular weight of 136.58 g/mol . It is supplied as a white to off-white crystalline hydrochloride salt with enhanced water solubility and solid-state stability relative to the corresponding free base (CAS 747408-16-8, MW 100.12 g/mol) . The core 5,6-dihydro-2H-1,4-oxazin-3-amine scaffold serves as the validated amidine warhead in multiple patent families from Janssen Pharmaceutica and Hoffmann-La Roche targeting β-secretase (BACE1) for Alzheimer's disease, making it a strategically important intermediate for CNS drug discovery programs [2].

Why In-Class Substitution of 5,6-Dihydro-2H-1,4-oxazin-3-amine Hydrochloride Carries Procurement Risk


Superficially similar morpholine and oxazine building blocks—such as morpholine (CAS 110-91-8), morpholin-3-one (CAS 109-11-5), or morpholin-3-one oxime (CAS 1782642-24-3)—differ fundamentally from 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride in their electronic character, hydrogen-bonding capacity, and validated biological target engagement. The target compound contains a cyclic amidine (pKa ~9.0–9.6 for the 1,4-oxazine series) that forms a critical bidentate salt bridge with the catalytic aspartate dyad (Asp32/Asp228) in the BACE1 active site, a pharmacophoric interaction that is absent in morpholine (saturated tertiary amine, pKa ~8.3), morpholin-3-one (neutral lactam), or its oxime derivative [1]. Even within the 1,4-oxazine class, small structural changes dramatically alter potency: fluorination at the 6-position shifts the amidine pKa by 0.4–0.6 log units, doubling or halving P-glycoprotein efflux ratios and consequently brain penetration [2]. The hydrochloride salt form further differentiates this compound from the free base (CAS 747408-16-8) by providing a defined, weighable solid with aqueous solubility suitable for direct use in parallel synthesis and high-throughput experimentation workflows . Substituting an unvalidated analog risks losing both the biological target engagement profile and the practical handling advantages that make this specific CAS number a preferred procurement choice.

Quantitative Differential Evidence: 5,6-Dihydro-2H-1,4-oxazin-3-amine Hydrochloride vs. Closest Comparators


BACE1 Enzymatic and Cellular Potency of the 1,4-Oxazine Scaffold vs. Piperazinone Predecessors

In the head-to-head optimization program reported by Rombouts et al. (2015), the 1,4-oxazine warhead directly replaced the earlier piperazinone scaffold. Three prototype 1,4-oxazine compounds (3R-6a, 3R-6b, 3R-6c) demonstrated BACE1 enzymatic IC₅₀ values of 44, 22, and 44 nM, with corresponding cellular hAβ42 IC₅₀ values of 9.1, 4.1, and 5.4 nM [1]. These cellular potencies represent a substantial improvement over the earlier piperazinone series (compounds 3 and 4), which showed only moderate enzymatic and cellular activity and required subcutaneous administration of high doses to achieve in vivo Aβ reduction due to suboptimal blood–brain barrier crossing [2]. The 1,4-oxazine amidine pKa of 9.0–9.6 was systematically modulated through C-6 fluorination and trifluoromethylation, ultimately yielding leads such as (2R,3R)-7a and (2R,3R)-7d with robust oral efficacy in mouse and dog models [3].

Alzheimer's disease BACE1 inhibition CNS drug discovery

Amidine pKa and Hydrogen-Bonding Capacity: Parent Scaffold vs. N-Alkylated Derivative

The amidine pKa directly governs both target engagement (salt bridge with catalytic aspartates) and pharmacokinetic properties (P-gp efflux, brain penetration) [1]. Experimental pKa values for the unsubstituted 1,4-oxazine amidine series (compounds 3R-6a–c) range from 9.0 to 9.6 [2]. In contrast, N-alkylation with a dimethoxyethyl group—as in N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine (CAS 1998713-98-6)—lowers the predicted pKa to 8.31 ± 0.20 . This ~0.7–1.3 pKa unit reduction, while seemingly modest, places the N-alkylated derivative below the critical pKa ~9 threshold above which P-glycoprotein efflux becomes dominant, potentially altering both cellular permeability and in vivo brain distribution profiles [3]. The parent hydrochloride salt (CAS 623564-41-0) preserves the native amidine basicity and provides the unadorned scaffold for systematic SAR exploration, whereas the pre-alkylated derivative forecloses optimization at the amidine nitrogen.

pKa modulation amidine basicity medicinal chemistry optimization

Hydrochloride Salt Form: Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 623564-41-0) is described as a white to off-white crystalline solid that is soluble in water, a property attributed directly to the salt form . In contrast, the free base 5,6-dihydro-2H-1,4-oxazin-3-amine (CAS 747408-16-8, MW 100.12 g/mol) has a computed XLogP3 of −1.3 and one hydrogen bond donor, suggesting moderate aqueous solubility but potentially existing as a hygroscopic or low-melting solid that complicates accurate weighing and long-term storage [1]. The hydrochloride salt is available at consistent purity specifications of 95% (Sigma Aldrich/Enamine, AChemBlock) to 98% (ChemicalBook suppliers) with defined storage conditions, whereas the free base is primarily available at 95% purity from a narrower set of vendors . For automated liquid handling and aqueous-based high-throughput experimentation, the hydrochloride salt provides a defined, free-flowing solid that dissolves readily in water and polar organic solvent mixtures .

salt selection aqueous solubility compound handling parallel synthesis

Patent-Protected Scaffold with In Vivo Proof-of-Concept vs. Unprotected Morpholine Analogs

The 5,6-dihydro-2H-1,4-oxazin-3-amine scaffold is the central warhead in at least three major patent families: Janssen's WO2011154431A1 (granted as US 9,828,350 and EP 2580200 B1), Janssen's 5-(3-aminophenyl)-5-alkyl series (WO2012156284), and Roche's 1,4-oxazine BACE1 inhibitor series published in J Med Chem (2015) [1]. The Janssen patent exemplifies over 300 compounds built on this scaffold, with the most advanced derivatives demonstrating IC₅₀ values of 33 nM at human recombinant BACE1 in BindingDB [2]. The Roche series further demonstrated that optimized 1,4-oxazine leads achieved oral bioavailability, central activity, and robust Aβ42 reduction in mouse and dog models, with the lead compound 36 reaching a cellular hAβ42 IC₅₀ of 1.3 nM [3]. In contrast, simple morpholine (CAS 110-91-8) and morpholin-3-one (CAS 109-11-5) lack both the amidine pharmacophore and the patent-protected substitution pattern that has been validated through extensive medicinal chemistry optimization [4].

intellectual property BACE inhibitor in vivo efficacy Alzheimer's disease

Bifunctional Reactivity of the Cyclic Amidine: Synthetic Utility vs. Morpholin-3-one (Lactam) Building Blocks

The cyclic amidine in 5,6-dihydro-2H-1,4-oxazin-3-amine offers dual reactivity: the imine-type C=N bond can undergo nucleophilic addition, reduction, or cycloaddition, while the exocyclic amine (NH₂) can be acylated, alkylated, sulfonylated, or used in reductive amination and Buchwald–Hartwig coupling reactions . This contrasts with morpholin-3-one (CAS 109-11-5), which presents a lactam carbonyl as its primary functional handle, offering amide-type reactivity (N-alkylation, α-functionalization) but lacking the imine character. The morpholin-3-one oxime (CAS 1782642-24-3) introduces an oxime (=N–OH) group that provides additional hydrogen-bond donor/acceptor capacity but reduces the nucleophilicity of the nitrogen relative to the parent amidine [1]. The hydrochloride salt of the target compound has been specifically employed as a key intermediate in the synthesis of 8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde, demonstrating its utility in fused heterocycle construction via condensation reactions .

synthetic chemistry building block library synthesis heterocyclic chemistry

Optimal Procurement Scenarios for 5,6-Dihydro-2H-1,4-oxazin-3-amine Hydrochloride Based on Quantitative Evidence


BACE1 Inhibitor Lead Optimization for Alzheimer's Disease

This compound is the optimal procurement choice for CNS drug discovery teams building on the validated 1,4-oxazine BACE1 inhibitor scaffold. The Janssen and Roche patent families demonstrate a clear SAR path from this unelaborated core to orally bioavailable, brain-penetrant leads with cellular hAβ42 IC₅₀ values as low as 1.3 nM [1]. The hydrochloride salt form facilitates direct use in the Strecker-based synthetic route described by Rombouts et al. (2015), where the amidine warhead is elaborated at the C-5 and C-6 positions to access the S1, S3, and S2' pockets of the BACE1 active site [2]. Procurement of CAS 623564-41-0 specifically—rather than the free base or an N-alkylated derivative—preserves all synthetic options for systematic pKa modulation between 9.0 and 9.6, a range known to balance target engagement with P-gp efflux avoidance .

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (136.58 g/mol as HCl salt; 100.12 g/mol as free base equivalent), low number of rotatable bonds (0), and balanced hydrogen-bond donor/acceptor count (1 donor, 2 acceptors for the free base) position it within the Rule of Three (Ro3) guidelines for fragment libraries [1]. Its computed XLogP3 of −1.3 and topological polar surface area of 47.6 Ų indicate favorable solubility and permeability characteristics for fragment screening [2]. Unlike morpholine (a saturated amine) or morpholin-3-one (a neutral lactam), the cyclic amidine provides a distinctive pharmacophoric element capable of forming bidentate hydrogen-bond interactions with protein active sites, offering a differentiated fragment vector not represented in generic fragment collections .

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Production

The dual reactivity of the cyclic amidine—with both the C=N imine bond and the exocyclic NH₂ amine available for orthogonal functionalization—makes this building block particularly valuable for diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) construction [1]. The hydrochloride salt form is directly compatible with aqueous DNA-compatible reaction conditions (e.g., amide coupling, reductive amination, SNAr), eliminating the need for salt metathesis before on-DNA chemistry [2]. The demonstrated scale of reactivity (3.4 g used in imidazo-oxazine fusion reactions) confirms that this building block is suitable for both discovery-scale library production and subsequent hit resynthesis .

Agrochemical and Specialty Chemical Intermediate

Beyond pharmaceutical applications, the 1,4-oxazine scaffold is a recognized privileged structure in agrochemical discovery, where morpholine-containing compounds have been developed as fungicides (e.g., fenpropimorph) and herbicides [1]. The 5,6-dihydro-2H-1,4-oxazin-3-amine core provides an underexplored heterocyclic template with the potential for novel intellectual property in crop protection. The hydrochloride salt's favorable handling properties (crystalline solid, water-soluble, stable at ambient temperature) and commercial availability at 95–98% purity in quantities from 50 mg to kilogram scale enable both initial screening and process chemistry development from a single qualified supplier [2].

Quote Request

Request a Quote for 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.